N-[4-(acetylamino)phenyl]-2-iodobenzamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-iodobenzamide is an organic compound with a complex structure that includes an acetylamino group, a phenyl ring, and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-iodobenzamide typically involves multiple steps, starting with the iodination of a benzamide precursor. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzamide ring. The acetylamino group is then introduced through an acetylation reaction, often using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodine atom in the benzamide ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]sulfonylbenzamide
- N-[4-(acetylamino)phenyl]carbamoylbenzamide
Uniqueness
N-[4-(acetylamino)phenyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased molecular weight and the ability to participate in halogen bonding. This makes it particularly useful in applications where these properties are advantageous, such as in radiolabeling for imaging studies.
Properties
Molecular Formula |
C15H13IN2O2 |
---|---|
Molecular Weight |
380.18 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C15H13IN2O2/c1-10(19)17-11-6-8-12(9-7-11)18-15(20)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI Key |
DLHNJDXNHYMMNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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